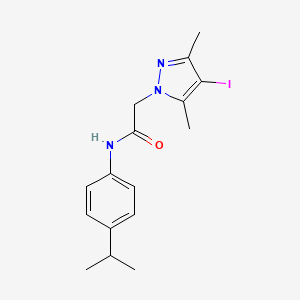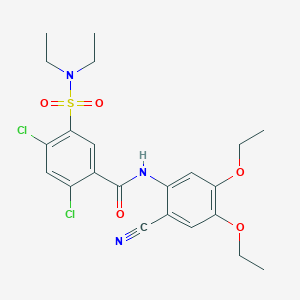![molecular formula C12H9NOS4 B6128414 N,N-bis[(E)-(3-sulfanylidenethiophen-2-ylidene)methyl]acetamide](/img/structure/B6128414.png)
N,N-bis[(E)-(3-sulfanylidenethiophen-2-ylidene)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis[(E)-(3-sulfanylidenethiophen-2-ylidene)methyl]acetamide is a complex organic compound that features a unique structure with sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[(E)-(3-sulfanylidenethiophen-2-ylidene)methyl]acetamide typically involves the reaction of thiophene derivatives with acetamide under specific conditions. One common method includes the use of a solvent-free reaction where the reactants are stirred at elevated temperatures. For example, the reaction of cyanoacetic acid with aniline in boiling ethanol containing N,N-bis[2-oxo-3-oxazolidinyl]phosphorodiamidic chloride and triethylamine can yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis[(E)-(3-sulfanylidenethiophen-2-ylidene)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
N,N-bis[(E)-(3-sulfanylidenethiophen-2-ylidene)methyl]acetamide has several scientific research applications:
Mécanisme D'action
The mechanism by which N,N-bis[(E)-(3-sulfanylidenethiophen-2-ylidene)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. For instance, the compound may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-ethylhexyl)acetamide: Used in lithium extraction processes.
Cyanoacetamide derivatives: Utilized in the synthesis of heterocyclic compounds with biological activities.
Uniqueness
N,N-bis[(E)-(3-sulfanylidenethiophen-2-ylidene)methyl]acetamide is unique due to its specific structure, which includes sulfur and nitrogen atoms arranged in a way that imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N,N-bis[(E)-(3-sulfanylidenethiophen-2-ylidene)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS4/c1-8(14)13(6-11-9(15)2-4-17-11)7-12-10(16)3-5-18-12/h2-7H,1H3/b11-6+,12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVKIOWHOAIPOO-GNXRPPCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C=C1C(=S)C=CS1)C=C2C(=S)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(/C=C\1/SC=CC1=S)/C=C\2/SC=CC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-nitro-5-[4-(1H-pyrrol-1-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B6128334.png)
![2-[1-[(4-fluorophenyl)methyl]-4-(1H-imidazol-2-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6128347.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6128351.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6128357.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6128369.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid](/img/structure/B6128374.png)

![N-[4-({2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6128379.png)
![N-(2-ethyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6128403.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6128410.png)

![2-amino-7-(5-bromo-2-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B6128429.png)
![4-[(5-methyl-1H-imidazol-4-yl)methylamino]-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B6128438.png)

